molecular formula C9H11N3 B13819719 2-Methyl-5-(3-pyridyl)-2-imidazoline

2-Methyl-5-(3-pyridyl)-2-imidazoline

Cat. No.: B13819719
M. Wt: 161.20 g/mol
InChI Key: AIVNTPOJBXFBPV-UHFFFAOYSA-N
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Description

2-Methyl-5-(3-pyridyl)-2-imidazoline is a heterocyclic organic compound that features both an imidazoline ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(3-pyridyl)-2-imidazoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-pyridylacetonitrile with ethylenediamine under acidic conditions to form the imidazoline ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to promote cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize high-pressure reactors and automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(3-pyridyl)-2-imidazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the imidazoline ring to an imidazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and imidazoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are commonly employed.

Major Products Formed

    Oxidation: N-oxides of the imidazoline and pyridine rings.

    Reduction: Imidazolidine derivatives.

    Substitution: Various substituted imidazolines and pyridines depending on the reagents used.

Scientific Research Applications

2-Methyl-5-(3-pyridyl)-2-imidazoline has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of corrosion inhibitors and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(3-pyridyl)-2-imidazoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-(3-pyridyl)-2-imidazolidine: A reduced form of the imidazoline compound.

    3-Pyridylacetonitrile: A precursor used in the synthesis of 2-Methyl-5-(3-pyridyl)-2-imidazoline.

    2-Methyl-5-(3-pyridyl)-2-oxazoline: A structurally similar compound with an oxazoline ring instead of an imidazoline ring.

Uniqueness

This compound is unique due to its specific combination of an imidazoline ring and a pyridine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

3-(2-methyl-4,5-dihydro-1H-imidazol-5-yl)pyridine

InChI

InChI=1S/C9H11N3/c1-7-11-6-9(12-7)8-3-2-4-10-5-8/h2-5,9H,6H2,1H3,(H,11,12)

InChI Key

AIVNTPOJBXFBPV-UHFFFAOYSA-N

Canonical SMILES

CC1=NCC(N1)C2=CN=CC=C2

Origin of Product

United States

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